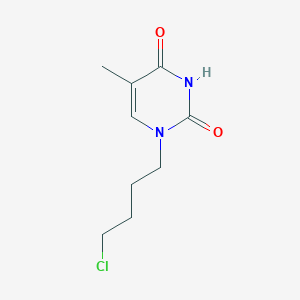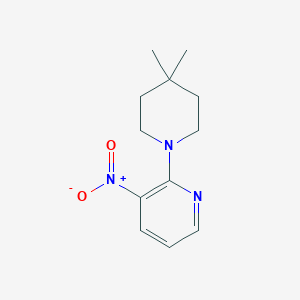
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate
Descripción general
Descripción
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate is a chemical compound with the molecular formula C3H4F5NaO4S. It is known for its unique properties due to the presence of multiple fluorine atoms and a sulfonate group. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate typically involves the reaction of 1,1,3,3,3-pentafluoro-2-hydroxypropane with sodium bisulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C3H4F5OH+NaHSO3→C3H4F5NaO4S+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less fluorinated compounds.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution can produce various alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s fluorine atoms contribute to its high reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate the activity of enzymes and affect biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 3-chloro-2-hydroxypropanesulfonate
- Sodium 2-hydroxy-3-methoxypropanesulfonate
- Sodium 1,1,3,3,3-pentafluoro-2-methoxypropanesulfonate
Uniqueness
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate is unique due to its high fluorine content, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it valuable in various applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C3H2F5NaO4S |
|---|---|
Peso molecular |
252.09 g/mol |
Nombre IUPAC |
sodium;1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C3H3F5O4S.Na/c4-2(5,6)1(9)3(7,8)13(10,11)12;/h1,9H,(H,10,11,12);/q;+1/p-1 |
Clave InChI |
MCTUECRIKRXPET-UHFFFAOYSA-M |
SMILES canónico |
C(C(F)(F)F)(C(F)(F)S(=O)(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-1,1-dimethylethyl [1-(fluorocarbonyl)propyl]-carbamate](/img/structure/B8436933.png)




![8-Fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B8436974.png)

![2-(4-Butyl-thiophen-2-yl)-[1,3,2]dioxaborinane](/img/structure/B8436983.png)



![4-{[3-(Dimethylamino)propyl]amino}-n,n-dimethyl-3-nitrobenzamide](/img/structure/B8437008.png)

![[1,4]Benzodioxino[2,3-c]pyridazin-3-ylmethanol](/img/structure/B8437023.png)
